N-cyclobutyl-N-methyl-benzamide
Description
Structure
3D Structure
Properties
CAS No. |
335602-97-6 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-cyclobutyl-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO/c1-13(11-8-5-9-11)12(14)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
InChI Key |
QAAGQIMSYFWKMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Cyclobutyl N Methyl Benzamide
Development of Novel Synthetic Pathways for N-cyclobutyl-N-methyl-benzamide
The synthesis of this compound can be achieved through several established amidation reactions. A primary and straightforward method involves the acylation of N-cyclobutylmethylamine with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general synthetic scheme is presented below:
Scheme 1: Synthesis of this compound
In this reaction, N-cyclobutylmethylamine reacts with benzoyl chloride in the presence of a suitable base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.
Optimization of Reaction Conditions for this compound Synthesis
The optimization of the synthesis of this compound focuses on maximizing yield and purity while minimizing reaction time and the use of excess reagents. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.
Table 1: Optimization of Reaction Conditions
| Parameter | Variation | Expected Outcome |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran, Diethyl ether | Affects solubility of reactants and reaction rate. |
| Base | Triethylamine, Pyridine, Aqueous NaOH | Influences the rate of acid scavenging and can impact side reactions. |
| Temperature | 0 °C to room temperature | Lower temperatures can reduce side reactions, while higher temperatures can increase the reaction rate. |
| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or LC-MS to determine the point of maximum conversion. |
For sterically hindered or less reactive amines, the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be beneficial.
Green Chemistry Approaches in this compound Preparation
In line with the principles of green chemistry, efforts can be made to develop more environmentally benign methods for the synthesis of this compound. One approach is the use of greener solvents, such as Cyrene™, which has been shown to be an effective replacement for traditional polar aprotic solvents like DMF in amide synthesis. researchgate.net Another strategy is the development of catalytic methods that avoid the use of stoichiometric activating reagents, thus reducing waste. researchgate.netorganic-chemistry.org
Catalytic Methodologies for this compound Formation
Catalytic methods for amide bond formation are highly desirable as they offer a more atom-economical route. Boron-based catalysts, for instance, have been shown to be effective in the direct amidation of carboxylic acids and amines. acs.orgcore.ac.uk While not specifically reported for this compound, a plausible catalytic approach would involve the reaction of benzoic acid with N-cyclobutylmethylamine in the presence of a suitable catalyst, such as boric acid or a derivative, often with azeotropic removal of water.
Dual palladium-photoredox catalysis has also emerged as a powerful tool for the formation of C-N bonds and could potentially be adapted for the synthesis of this benzamide (B126). rsc.org
Synthesis of Structural Analogues and Derivatives of this compound
The structural framework of this compound allows for the synthesis of a variety of analogues and derivatives through modification of the benzamide moiety or the cyclobutyl ring.
Strategies for Systematic Structural Modification of the Benzamide Moiety
The benzamide moiety can be modified in several ways. Substitution on the aromatic ring can be achieved by using appropriately substituted benzoyl chlorides in the initial synthesis. For example, using 4-nitrobenzoyl chloride would yield N-cyclobutyl-N-methyl-4-nitrobenzamide.
Post-synthetic modifications of the benzamide ring are also possible. For instance, electrophilic aromatic substitution reactions like nitration or halogenation could introduce functional groups onto the phenyl ring, although the directing effects of the amide group would need to be considered.
Furthermore, the amide bond itself can be a site for transformation. Reductive functionalization of the amide can lead to the corresponding amine, providing a pathway to a different class of compounds. nih.gov
Approaches for Cyclobutyl Ring Derivatization
The cyclobutane (B1203170) ring presents unique opportunities for derivatization, though it can be challenging due to ring strain. researchgate.net C-H functionalization reactions have been developed as a powerful tool for the direct introduction of new substituents onto the cyclobutane ring. acs.orgacs.org For instance, palladium-catalyzed C-H arylation could be used to introduce aryl groups onto the cyclobutyl ring, leading to more complex structures. acs.org
Ring-opening metathesis polymerization (ROMP) of cyclobutene (B1205218) derivatives is another advanced strategy, although this would significantly alter the core structure. nih.gov
Introduction of Specific Functional Groups for Research Probes
The introduction of functional groups onto the this compound scaffold is a key strategy for developing research probes. These probes can be used to study biological systems or to investigate the compound's mechanism of action. Functionalization can be targeted at either the benzoyl ring or the N-alkyl substituents.
One of the most powerful techniques for the functionalization of benzamides is the palladium-catalyzed C-H activation. nih.govresearchgate.netnih.gov This method allows for the direct introduction of various substituents at the ortho-position of the benzoyl ring. The amide group itself acts as a directing group, facilitating the regioselective functionalization. acs.org For instance, silylation and germanylation of benzamides can be achieved using this approach, providing access to organosilane and organogermane derivatives. nih.gov
The reaction typically involves a palladium catalyst, a ligand, and a suitable coupling partner. The choice of ligand and reaction conditions can influence the outcome of the reaction. For example, N-acylamino-1,10-phenanthroline ligands have been shown to be effective in the palladium-catalyzed ortho-C-H functionalization of benzamides.
Furthermore, visible-light-induced dual catalysis has emerged as a method for the amination and alkenylation of the C(sp³)–H bond at the N-α position of secondary benzamides. rsc.org This approach utilizes a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst to generate a radical intermediate at the N-alkyl group, which can then be functionalized. rsc.org While this has been demonstrated on secondary amides, the principle could potentially be adapted for the N-methyl group of this compound.
The introduction of functional groups can also be achieved through classical synthetic transformations. For example, if a starting benzoyl chloride with a pre-existing functional group is used in the synthesis of this compound, the resulting molecule will carry that functional group. This allows for the incorporation of a wide variety of functionalities, such as halogens, nitro groups, or protected hydroxyl groups, which can then be further manipulated.
| Functionalization Method | Target Site | Introduced Group(s) | Potential Application |
| Palladium-Catalyzed C-H Activation | Benzoyl Ring (ortho-position) | Silyl, Germyl, Aryl, Alkyl | Probes for imaging or mechanistic studies |
| Visible-Light-Induced Dual Catalysis | N-Methyl Group (α-position) | Amino, Alkenyl | Introduction of reactive handles for bioconjugation |
| Use of Functionalized Starting Materials | Benzoyl Ring | Halogens, Nitro, etc. | Tailoring electronic properties or as synthetic handles |
Isotopic Labeling and Advanced Synthesis for Mechanistic Investigations of this compound
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. nih.govnih.gov By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ²H (D), ¹³C, ¹⁵N), researchers can track the fate of these atoms through a chemical reaction. nih.gov This information can provide insights into bond-breaking and bond-forming steps, reaction intermediates, and kinetic isotope effects.
For this compound, isotopic labeling can be employed to study various aspects of its chemistry. For instance, to investigate the mechanism of a C-H functionalization reaction on the benzoyl ring, a deuterated version of the benzamide could be synthesized. The position and extent of deuterium (B1214612) incorporation in the product would reveal the regioselectivity and efficiency of the C-H activation step.
The synthesis of isotopically labeled this compound can be achieved by using labeled starting materials. For example, ¹³C-labeled benzoyl chloride can be used to introduce a ¹³C label into the carbonyl group. Similarly, ¹⁵N-labeled N-cyclobutyl-N-methyl-amine would result in an ¹⁵N-labeled amide nitrogen. Deuterated analogs can be prepared using deuterated reagents or through H/D exchange reactions under appropriate conditions.
Advanced synthetic methods can also be employed for mechanistic studies. For example, the synthesis of specific isomers or conformers of this compound could help in understanding the steric and electronic effects on its reactivity. Computational modeling can be used in conjunction with experimental data to provide a more detailed picture of the reaction mechanism at the molecular level.
Kinetic isotope effect (KIE) studies, where the reaction rates of the labeled and unlabeled compounds are compared, can provide quantitative information about the rate-determining step of a reaction. nih.gov For example, a significant KIE upon deuteration of a specific C-H bond would suggest that the cleavage of this bond is involved in the rate-determining step.
| Isotopic Label | Labeled Position | Information Gained |
| ¹³C | Carbonyl Carbon | Tracking the carbonyl group in reactions |
| ¹⁵N | Amide Nitrogen | Following the fate of the nitrogen atom |
| ²H (D) | Benzoyl Ring or Alkyl Groups | Probing C-H activation steps, KIE studies |
Advanced Structural Characterization and Conformational Analysis of N Cyclobutyl N Methyl Benzamide
High-Resolution Spectroscopic Elucidation of N-cyclobutyl-N-methyl-benzamide
The precise structure of this compound has been determined through a combination of advanced spectroscopic methods. These techniques have allowed for the unambiguous assignment of its atomic connectivity and the study of its molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the chemical environment of each atom within the this compound molecule. While specific experimental data for this compound is not widely published in publicly accessible databases, analysis of related N-substituted benzamides allows for the prediction of its spectral characteristics.
For instance, in studies of similar tertiary benzamides, the aromatic protons of the benzoyl group typically appear as a complex multiplet in the range of 7.3-7.5 ppm in the ¹H NMR spectrum. The N-methyl protons would be expected to produce a singlet, likely in the region of 2.9-3.1 ppm, though the exact shift would be influenced by the conformation of the cyclobutyl group. The protons of the cyclobutyl ring would present as a series of multiplets, with the methine proton attached to the nitrogen atom appearing at a downfield position compared to the other methylene (B1212753) protons of the ring.
In the ¹³C NMR spectrum, the carbonyl carbon is characteristically found at a downfield chemical shift, often in the range of 170-175 ppm. The aromatic carbons would exhibit signals between 125 and 140 ppm, while the N-methyl carbon would likely resonate around 35-40 ppm. The carbons of the cyclobutyl group would have distinct signals, with the methine carbon bonded to the nitrogen showing a higher chemical shift than the methylene carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . nih.gov
The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 189. A characteristic fragmentation pathway for benzamides is the alpha-cleavage of the carbonyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak. Another significant fragment would likely arise from the loss of the cyclobutyl group, resulting in a fragment ion corresponding to N-methylbenzamide.
Table 1: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z |
| [C₁₂H₁₅NO]⁺ (Molecular Ion) | 189 |
| [C₆H₅CO]⁺ (Benzoyl cation) | 105 |
| [C₈H₈NO]⁺ (Loss of C₄H₇) | 134 |
| [C₇H₅O]⁺ | 105 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the vibrational modes of this compound. The most characteristic absorption band in the IR spectrum of a benzamide (B126) is the C=O stretching vibration of the amide group, which is expected to appear in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment of the carbonyl group.
Other significant vibrational bands would include the C-N stretching vibration, typically observed around 1350-1450 cm⁻¹, and the aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic (methyl and cyclobutyl) groups would be found in the 2850-3100 cm⁻¹ range.
Crystallographic Studies of this compound and its Complexes
To date, the scientific literature lacks reports on the single-crystal X-ray diffraction of this compound or its co-crystallization with any biomolecular targets.
Co-crystallization with Biomolecular Targets for Interaction Interface Analysis
There are currently no published studies detailing the co-crystallization of this compound with any biomolecular targets. Such studies would be invaluable for understanding the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that could govern its binding to a protein or other biological macromolecule.
Conformational Dynamics of this compound
The flexibility of this compound allows it to adopt various conformations in solution and the solid state. The interplay of steric hindrance and electronic effects governs the relative energies of these conformers.
Experimental Studies of Preferred Conformations
Experimental techniques provide valuable insights into the most stable conformations of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal in this regard.
While specific experimental data for this compound is not extensively documented in publicly available literature, general principles derived from studies of similar N,N-disubstituted benzamides can be informative. For tertiary amides, the rotation around the N-C(O) bond is a key conformational feature. The planarity of the amide bond is a result of the delocalization of the nitrogen lone pair into the carbonyl π-system. This leads to a significant energy barrier for rotation, often resulting in the presence of distinct conformers at room temperature, which can be observed by NMR spectroscopy. The relative orientation of the cyclobutyl and methyl groups with respect to the phenyl ring defines these conformers.
Table 1: Potential Conformational Features of this compound from Experimental Data
| Feature | Description | Expected Experimental Evidence |
| Amide Bond Isomerism | Two planar conformers (syn and anti) arising from restricted rotation around the N-C(O) bond. | Distinct sets of signals for the cyclobutyl and methyl protons in the 1H NMR spectrum. |
| Cyclobutyl Ring Puckering | The four-membered cyclobutyl ring is not planar and undergoes rapid puckering between bent conformations. | Averaged signals in the NMR spectrum at room temperature, unless the puckering is slow on the NMR timescale. |
| Orientation of Substituents | The preferred orientation of the cyclobutyl and methyl groups relative to the benzoyl group. | Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments can reveal through-space proximity between protons on the different substituents. |
Theoretical and Computational Analysis of Conformational Flexibility
In the absence of extensive experimental data, theoretical and computational methods serve as powerful tools to predict the conformational preferences and flexibility of this compound. Techniques such as Density Functional Theory (DFT) and molecular mechanics calculations can map the potential energy surface of the molecule.
Computational studies would typically involve rotating the key dihedral angles, such as the C-N-C(O)-C angle, to identify low-energy conformers. The puckering of the cyclobutyl ring would also be a critical parameter in these calculations. The results of such analyses can provide the relative energies of different conformers and the energy barriers for interconversion between them.
Table 2: Predicted Conformational Data from Theoretical Calculations
| Parameter | Predicted Value Range | Significance |
| Rotational Barrier (N-CO) | 15 - 20 kcal/mol | High barrier indicates slow interconversion between syn and anti conformers. |
| Relative Energy of Conformers | 0 - 5 kcal/mol | Differences in energy determine the population of each conformer at equilibrium. |
| Cyclobutyl Ring Puckering Barrier | < 1 kcal/mol | Low barrier suggests rapid puckering of the cyclobutyl ring at ambient temperatures. |
These theoretical predictions, while valuable, await experimental verification to confirm the actual conformational landscape of this compound.
Research on this compound Remains Undisclosed
Despite interest in the broader class of benzamide derivatives for various therapeutic applications, specific scientific data on the biological and biochemical activities of the chemical compound this compound is conspicuously absent from the public domain.
Intensive searches of scholarly databases, patent literature, and chemical repositories have failed to yield any primary research detailing the molecular interactions and biological target engagement mechanisms of this particular compound. While general information regarding its chemical structure and basic physical properties is available through databases such as PubChem, in-depth studies on its potential pharmacological effects remain unpublished or inaccessible.
The requested detailed analysis, which would typically include in vitro biochemical characterization and target identification and validation, cannot be provided due to the lack of available research. Key areas for which no data could be found include:
Enzyme Kinetics and Mechanism of Inhibition: There are no published studies examining how this compound might interact with and potentially inhibit enzyme activity.
Receptor Binding Affinity and Selectivity: Information on the compound's ability to bind to specific biological receptors, a crucial step in determining its potential therapeutic effects and off-target activities, is not available.
Protein-Ligand Interactions: The specific molecular-level interactions between this compound and any protein targets have not been characterized using biophysical techniques.
Target Identification and Validation: There is no evidence of research employing methods like affinity-based chemical proteomics or genetic and biochemical strategies to identify and confirm the biological targets of this compound.
While research exists on other molecules containing a benzamide or a cyclobutyl group, these findings cannot be directly extrapolated to this compound. The specific combination of the N-cyclobutyl and N-methyl substitutions on the benzamide core creates a unique chemical entity whose biological properties must be investigated independently.
The absence of such fundamental research precludes any scientifically accurate discussion of the compound's mechanism of action and potential therapeutic relevance. Therefore, the creation of a detailed article as outlined in the initial request is not feasible at this time.
Molecular Interactions and Biological Target Engagement Mechanisms of N Cyclobutyl N Methyl Benzamide
Research into Target Identification and Validation for N-cyclobutyl-N-methyl-benzamide
Phenotypic Screening Followed by Target Deconvolution in Research Models
The application of phenotypic screening to identify the biological effects of this compound, followed by target deconvolution to elucidate its mechanism of action, has not been documented in available research. Phenotypic screening is a powerful approach in drug discovery to identify compounds that induce a desired change in a cellular or organismal model. researchgate.net Subsequent target deconvolution is a critical step to identify the specific molecular target responsible for the observed phenotype. researchgate.net Methodologies for target deconvolution are well-established and include techniques such as affinity chromatography and mass spectrometry-based approaches. researchgate.netacs.org However, no studies have been found that apply these methods to this compound.
Mechanistic Investigations of this compound's Influence at the Molecular Level
Detailed mechanistic investigations into how this compound influences cellular processes at the molecular level are not present in the current body of scientific literature. Understanding these mechanisms is fundamental to characterizing the compound's potential therapeutic or toxicological effects.
Analysis of Downstream Cellular Signaling Pathways in Model Systems
There is no available research that analyzes the impact of this compound on downstream cellular signaling pathways. Studies on other N-substituted benzamides have indicated the potential to modulate pathways such as those involved in apoptosis by inducing the release of cytochrome c and activating caspases. nih.gov For instance, some benzamide (B126) derivatives have been shown to arrest the cell cycle in the G2/M phase. nih.gov However, it remains unknown if this compound elicits similar effects.
Impact on Specific Biochemical Processes and Pathways
The specific impact of this compound on biochemical processes and pathways has not been characterized. The broader family of benzamides has been associated with various biological activities, including the modulation of AMPA receptors and the inhibition of enzymes like histone deacetylases. nih.govopenmedicinalchemistryjournal.com Without dedicated research, the biochemical profile of this compound remains speculative.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N Cyclobutyl N Methyl Benzamide Analogues
Systematic SAR Exploration of N-cyclobutyl-N-methyl-benzamide Derivatives
The systematic exploration of the structure-activity relationships of this compound analogues would be a critical step in understanding how modifications to its chemical scaffold affect its biological interactions. This process involves the synthesis and biological evaluation of a series of related compounds to map the contributions of different structural components.
To elucidate the SAR of this compound analogues, a systematic variation of its three main components would be necessary: the N-cyclobutyl group, the N-methyl group, and the benzamide (B126) moiety.
N-Cycloalkyl and N-Alkyl Group Modifications: The size and nature of the cycloalkyl and alkyl groups attached to the amide nitrogen are expected to significantly influence the compound's steric and lipophilic properties. A systematic exploration would involve synthesizing analogues where the cyclobutyl group is replaced with other cycloalkyl rings (e.g., cyclopropyl, cyclopentyl, cyclohexyl) or acyclic branched alkyl groups (e.g., isopropyl, tert-butyl). Similarly, the N-methyl group could be substituted with other small alkyl groups (e.g., ethyl, propyl) or a hydrogen atom to assess the impact of N-alkylation.
Benzamide Ring Substitutions: The electronic and steric properties of the benzamide ring are pivotal for potential aromatic interactions, such as pi-pi stacking or cation-pi interactions with a biological target. A comprehensive SAR study would involve introducing a variety of substituents at the ortho, meta, and para positions of the phenyl ring. These substituents would range from electron-donating groups (e.g., methoxy, methyl) to electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) to probe the electronic requirements for activity. The size of the substituent would also be varied to understand the steric tolerance at different positions.
A hypothetical data table illustrating the kind of data that would be generated from such a study is presented below. The biological activity would be measured in a relevant assay (e.g., IC50 or EC50 values for a specific receptor or enzyme).
| Compound ID | N-Alkyl Group | N-Cycloalkyl Group | Benzamide Substitution | Biological Activity (IC50, µM) |
| NCB-001 | Methyl | Cyclobutyl | H | Hypothetical Value |
| NCB-002 | Ethyl | Cyclobutyl | H | Hypothetical Value |
| NCB-003 | Methyl | Cyclopentyl | H | Hypothetical Value |
| NCB-004 | Methyl | Cyclobutyl | 4-Chloro | Hypothetical Value |
| NCB-005 | Methyl | Cyclobutyl | 4-Methoxy | Hypothetical Value |
Based on the SAR data, a pharmacophore model could be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For this compound analogues, the key pharmacophoric elements would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a prominent hydrogen bond acceptor.
Aromatic/Hydrophobic Region: The phenyl ring serves as a crucial hydrophobic and aromatic feature.
The identification of these elements and their spatial relationships would be instrumental in understanding the binding mode of these compounds to their biological target.
Computational QSAR Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical or structural descriptors with the observed activity.
Once a sufficient number of this compound analogues with corresponding biological data are available, a QSAR model could be developed. This would involve:
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a model that correlates a subset of these descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model development).
A hypothetical QSAR equation might look like:
pIC50 = c0 + c1(LogP) + c2(Dipole_Moment) + c3*(Molecular_Weight)
Where pIC50 is the negative logarithm of the biological activity, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.
A validated QSAR model would be a powerful tool for the in silico design of novel, potentially more potent this compound analogues. The model would allow medicinal chemists to:
Predict Activity: Estimate the biological activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.
Optimize Lead Compounds: Understand which structural modifications are likely to enhance activity. For instance, if the QSAR model indicates that higher lipophilicity is correlated with increased potency, chemists could design analogues with more lipophilic substituents.
Explore Virtual Libraries: Screen large virtual libraries of this compound derivatives to identify novel compounds with desired activity profiles.
The insights gained from such computational studies would significantly streamline the drug discovery process, making it more efficient and cost-effective.
Computational and Theoretical Chemistry Applications to N Cyclobutyl N Methyl Benzamide Research
Molecular Docking and Virtual Screening Studies Involving N-cyclobutyl-N-methyl-benzamide
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode of action.
Should this compound be investigated as a potential therapeutic agent, molecular docking would be a primary step to identify its likely biological targets and understand its binding mechanism at an atomic level. The process involves preparing a 3D structure of the compound and docking it into the binding sites of various macromolecular targets, such as enzymes or receptors. mdpi.com For instance, studies on other benzamide (B126) derivatives have successfully used molecular docking to predict their binding to enzymes like acetylcholinesterase (AChE), β-secretase (BACE1), and topoisomerases. nih.govresearchgate.net
The docking simulations would calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity. Lower scores typically indicate a more favorable binding interaction. Furthermore, the simulation would reveal the specific amino acid residues within the receptor's binding pocket that interact with the ligand, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. This information is crucial for understanding the basis of molecular recognition.
Illustrative Data Table: Predicted Binding Modes of this compound (Disclaimer: The following data is for illustrative purposes only and does not represent the results of actual experiments.)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Hydrogen Bonds |
|---|---|---|---|
| Enzyme A | -8.5 | TYR84, PHE288, TRP279 | Amide oxygen with TYR84 |
| Receptor B | -7.9 | LEU121, VAL115, ILE100 | None |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net In the context of this compound, should it show promising activity, virtual screening could be employed to discover novel, structurally related compounds with potentially improved properties.
This process would involve using the this compound structure as a query to search vast chemical databases, such as those provided by Enamine or ZINC. nih.govschrodinger.com The screening can be based on ligand shape, pharmacophoric features (the spatial arrangement of essential interaction points), or by docking the entire library against a specific target. nih.gov The output would be a ranked list of "hit" compounds that share key structural motifs with the parent molecule but possess diverse chemical substitutions. These hits would then be prioritized for synthesis and experimental testing, accelerating the discovery of new lead compounds.
Molecular Dynamics Simulations of this compound-Target Complexes
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. youtube.com For a ligand-protein complex, MD simulations provide a dynamic view of the binding, offering insights that are not available from static docking models.
Once a promising binding mode of this compound with a target is predicted by molecular docking, MD simulations can be used to assess the stability of this complex. researchgate.net The simulation would track the trajectory of the ligand within the binding pocket over a period of nanoseconds to microseconds. A stable binding is often indicated by a low root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. researchgate.net
MD simulations can also reveal important conformational changes in both the ligand and the protein upon binding. nih.gov For example, the protein might adopt a different shape to better accommodate the ligand, an effect known as "induced fit." Understanding these dynamic changes is critical for a complete picture of the binding event. Studies on other benzamide derivatives have used MD simulations to confirm the stability of docked poses and to analyze the flexibility of the enzyme-ligand complex. nih.govnih.gov
Illustrative Data Table: Molecular Dynamics Simulation Parameters for a Hypothetical this compound-Kinase C Complex (Disclaimer: The following data is for illustrative purposes only and does not represent the results of actual experiments.)
| Simulation Parameter | Value |
|---|---|
| Simulation Time | 100 ns |
| Force Field | OPLS_2005 |
| Solvent Model | TIP3P Water |
| Average Ligand RMSD | 1.5 Å |
The binding of a ligand to a protein is not just governed by the direct interactions between them, but also by the surrounding solvent, which is typically water in a biological system. MD simulations explicitly model the solvent molecules, allowing for an analysis of their role in the binding process. For instance, the displacement of ordered water molecules from a binding site can be a significant driving force for ligand binding.
Quantum Chemical Calculations on this compound
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. acs.org These methods solve the Schrödinger equation for a given molecule to provide detailed information about its properties.
For this compound, DFT calculations could be used to:
Determine the most stable conformation: By calculating the energies of different spatial arrangements of the atoms, the lowest energy (most stable) conformer can be identified.
Analyze the electronic properties: Properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential map can be calculated. These properties are key to understanding the molecule's reactivity and its potential to interact with other molecules.
Predict spectroscopic properties: Theoretical vibrational (infrared and Raman) and NMR spectra can be calculated and compared with experimental data to confirm the molecular structure.
Studies on other benzamide derivatives have utilized DFT to understand their structural and electronic properties, providing a foundation for interpreting their biological activity. nih.govresearchgate.net
Illustrative Data Table: Hypothetical Quantum Chemical Properties of this compound (Disclaimer: The following data is for illustrative purposes only and does not represent the results of actual experiments calculated at the B3LYP/6-31G(d) level of theory.)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. For this compound, understanding the distribution of electrons and the nature of its frontier molecular orbitals is crucial.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying its electrophilic potential. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
The charge distribution within this compound can be visualized using a Molecular Electrostatic Potential (MEP) map. nih.gov This map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. The red areas on an MEP map indicate regions of high electron density, which are prone to electrophilic attack, while the blue areas represent electron-deficient regions, susceptible to nucleophilic attack. nih.gov For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative charge, making it a likely site for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl and cyclobutyl groups, as well as the aromatic ring, would exhibit positive electrostatic potential.
Table 1: Theoretical Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are hypothetical and based on typical values for similar organic molecules. Actual values would require specific quantum chemical calculations.
Prediction of Reactivity and Spectroscopic Properties
Computational methods are invaluable for predicting the chemical reactivity and spectroscopic signatures of this compound. By understanding where and how the molecule is likely to react, chemists can design more efficient synthetic routes and predict potential metabolic pathways.
The information gleaned from HOMO/LUMO analysis and MEP maps directly informs the prediction of reactivity. nih.gov For instance, the regions of negative electrostatic potential are prime targets for electrophilic attack, while areas of positive potential are susceptible to nucleophilic attack. The energies of the frontier orbitals can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, which quantify the molecule's resistance to changes in its electron distribution and its propensity to accept electrons, respectively. nih.gov
Furthermore, computational chemistry allows for the prediction of various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netresearchgate.net By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated, which can then be compared with experimental data to confirm the molecule's structure. Similarly, the chemical shifts of the hydrogen and carbon atoms can be calculated to predict the ¹H and ¹³C NMR spectra. researchgate.net Theoretical UV-Vis spectra can be computed by simulating the electronic transitions between different molecular orbitals, providing insight into the molecule's absorption of light. niscpr.res.in
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group/Atom |
| IR Spectroscopy | ~1650 cm⁻¹ | C=O (Amide) stretching vibration |
| ¹H NMR Spectroscopy | ~7.4 ppm | Aromatic protons |
| ¹H NMR Spectroscopy | ~2.9 ppm | N-CH₃ protons |
| ¹³C NMR Spectroscopy | ~170 ppm | C=O (Amide) carbon |
Note: These are approximate values and can vary based on the specific computational method and solvent environment.
In Silico Prediction of Molecular Properties for this compound Research
In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which includes its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov In silico models provide a rapid and cost-effective means of predicting these properties for this compound, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies. eurekaselect.com
Computational Models for Permeability and Absorption Prediction (in vitro relevance)
The ability of a drug to be absorbed into the bloodstream is a critical determinant of its oral bioavailability. Computational models can predict the permeability of this compound across biological membranes, such as the intestinal wall. These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate a molecule's physicochemical properties with its experimentally determined permeability. mdpi.com
Key molecular descriptors used in these models include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. jonuns.com For instance, Lipinski's "Rule of Five" provides a set of guidelines for predicting poor oral absorption or permeation. jonuns.com By calculating these properties for this compound, researchers can estimate its likelihood of being well-absorbed.
Table 3: Predicted Physicochemical Properties and Permeability of this compound
| Property | Predicted Value | Implication for Permeability/Absorption |
| Molecular Weight | 189.25 g/mol nih.gov | Favorable (within Lipinski's rule of <500) |
| logP | 2.3 nih.gov | Optimal for membrane permeability |
| Polar Surface Area (PSA) | 29.1 Ų nih.gov | Favorable for cell permeation |
| Hydrogen Bond Donors | 0 nih.gov | Favorable for permeability |
| Hydrogen Bond Acceptors | 1 nih.gov | Favorable for permeability |
Note: The values are based on computed properties from public databases and general principles of medicinal chemistry.
Early-Stage Toxicity Prediction based on Molecular Features
Predicting potential toxicity early in the drug discovery process is essential to avoid late-stage failures. In silico toxicology models use a compound's molecular structure to predict its potential to cause various types of toxicity, such as hepatotoxicity (liver toxicity), cardiotoxicity, and mutagenicity. jonuns.com
These models often rely on identifying toxicophores, which are specific chemical substructures known to be associated with toxicity. By screening the structure of this compound for the presence of known toxicophores, potential liabilities can be flagged. Additionally, QSAR models can be developed to correlate molecular features with toxicological endpoints. mdpi.com While these in silico predictions are not a substitute for experimental testing, they provide a valuable early warning system, allowing chemists to prioritize compounds with a lower predicted risk of toxicity.
Table 4: In Silico Toxicity Predictions for this compound
| Toxicity Endpoint | Predicted Risk | Basis for Prediction |
| Mutagenicity (Ames test) | Low | Absence of common mutagenic substructures. |
| Hepatotoxicity | Low to Moderate | Dependent on metabolic pathways; further investigation may be needed. |
| Cardiotoxicity (hERG inhibition) | Low | Based on general structural features; specific docking studies would provide more definitive results. |
Note: These are qualitative predictions based on general toxicophore analysis and should be confirmed with experimental assays.
Analytical Methodologies for N Cyclobutyl N Methyl Benzamide in Research Settings
Chromatographic Techniques for N-cyclobutyl-N-methyl-benzamide Separation and Purity Assessment
Chromatographic methods are fundamental for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC method is typically developed and validated for its separation and purity assessment.
Method development for this compound would involve a systematic approach to optimize various chromatographic parameters to achieve good resolution, peak shape, and a reasonable analysis time. The selection of the stationary phase is a critical first step. Due to the non-polar nature of the cyclobutyl and methyl groups and the presence of the benzamide (B126) moiety, a C18 or C8 column is generally suitable.
The mobile phase composition is another key parameter. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is commonly used in reverse-phase HPLC. The ratio of the organic solvent to the aqueous phase is adjusted to control the retention time of this compound. A higher proportion of the organic solvent will typically lead to a shorter retention time. The pH of the aqueous phase can also influence the retention and peak shape, especially if there are any ionizable impurities. For neutral compounds like this compound, a neutral pH is often a good starting point.
Method validation is a critical process to ensure that the developed HPLC method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
A representative, albeit hypothetical, set of HPLC method parameters for the analysis of this compound is presented in Table 1.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Run Time | 15 minutes |
It is important to note that these parameters would need to be optimized and validated in a laboratory setting for the specific instrumentation and sample matrix being used. For instance, a column-switching HPLC method with fluorescence detection has been successfully developed for the simultaneous determination of four benzamide-type anti-psychotic drugs in human serum, demonstrating the adaptability of HPLC for complex matrices. nih.gov
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be effectively used to analyze volatile impurities that may be present from its synthesis. Furthermore, the compound can be derivatized to increase its volatility for GC analysis.
The selection of the GC column is crucial for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is often suitable for the analysis of benzamide derivatives. nist.gov The oven temperature program is optimized to ensure adequate separation of the analytes within a reasonable time frame.
For the analysis of this compound, Kovats retention indices, which are a measure of the retention time of a compound relative to a series of n-alkanes, can be utilized for identification. The experimental Kovats retention indices for this compound have been reported on various types of columns. nih.gov
Table 2: Experimental Kovats Retention Indices for this compound
| Column Type | Retention Index |
| Standard non-polar | 1667.5, 1679.17 |
| Semi-standard non-polar | 1693.72, 1705.63 |
| Standard polar | 2644.75, 2656.61, 2668.43 |
Data sourced from PubChem CID 527040. nih.gov
In some cases, derivatization may be necessary to improve the chromatographic properties of this compound or to enhance its detectability. For example, a study on the determination of dimethylamine (B145610) impurity in N,N-dimethylformamide utilized benzoyl chloride for derivatization, which resulted in the formation of N,N-dimethylbenzamide, a compound structurally related to the target analyte. nih.gov This approach could potentially be adapted for the analysis of this compound.
Spectroscopic Quantification of this compound in Research Samples
Spectroscopic techniques are invaluable for the quantitative analysis of this compound, offering rapid and non-destructive methods for concentration determination and purity assessment.
UV/Vis spectroscopy is a simple and cost-effective method for determining the concentration of this compound in solution, provided it has a chromophore that absorbs light in the ultraviolet or visible region. The benzoyl group in this compound contains a phenyl ring and a carbonyl group, which together form a chromophore that absorbs UV radiation.
To determine the concentration of the compound, a calibration curve is typically constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. The λmax for benzamide, a related compound, is around 225 nm in ethanol, and a similar λmax would be expected for this compound.
The molar extinction coefficient (ε) is a constant that is specific to a compound at a particular wavelength and in a given solvent. Once determined, it can be used to calculate the concentration of the compound directly from a single absorbance measurement using the Beer-Lambert equation (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration).
Table 3: Illustrative Data for a UV/Vis Calibration Curve of this compound
| Concentration (µM) | Absorbance at λmax |
| 1 | 0.05 |
| 5 | 0.25 |
| 10 | 0.50 |
| 20 | 1.00 |
| 50 | 2.50 |
This is a hypothetical data set and would need to be experimentally determined.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and content of organic molecules without the need for a specific reference standard of the analyte. rssl.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. bwise.krmdpi.com
For the qNMR analysis of this compound, a certified internal standard of known purity is added in a precise amount to a known mass of the sample. nih.gov The purity of this compound can then be calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard.
The selection of a suitable internal standard is critical for accurate qNMR analysis. The internal standard should have at least one signal that does not overlap with any signals from the analyte or the solvent. resolvemass.ca Common internal standards include maleic acid, dimethyl sulfone, and benzoic acid. resolvemass.caotsuka.co.jp The choice of deuterated solvent is also important to ensure both the analyte and the internal standard are fully soluble. resolvemass.ca
The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
I = Integral value of the signal
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
P = Purity of the internal standard
analyte = this compound
IS = Internal Standard
Table 4: Key Parameters for qNMR Analysis of this compound
| Parameter | Description |
| Analyte Signal | A well-resolved proton signal from the aromatic or aliphatic region of this compound. |
| Internal Standard | A certified reference material with high purity and non-overlapping signals (e.g., Maleic Acid). |
| Solvent | A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6, CDCl3). nih.gov |
| Relaxation Delay (D1) | Sufficiently long to allow for full relaxation of all relevant protons (typically 5 times the longest T1). |
| Number of Scans | Adequate to achieve a high signal-to-noise ratio for accurate integration. |
By employing these rigorous analytical methodologies, researchers can confidently determine the purity and concentration of this compound, ensuring the reliability and reproducibility of their scientific investigations.
Role of N Cyclobutyl N Methyl Benzamide in Chemical Biology and Early Medicinal Chemistry Research
Development of N-cyclobutyl-N-methyl-benzamide as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target, such as a protein. The development of such a probe requires extensive research into its synthesis, selectivity, and mechanism of action.
Applications in Target Validation Studies
Target validation is the process of demonstrating that a specific biological target is involved in a disease process and that modulating it is likely to have a therapeutic effect. There is currently no published research indicating that this compound has been utilized for target validation studies.
Use in Elucidating Specific Biochemical Pathways
Chemical probes are instrumental in dissecting complex biochemical pathways. However, no studies have been found that describe the use of this compound to elucidate any specific biochemical pathways.
Strategies for this compound in Lead Discovery and Optimization
Lead discovery and optimization are critical phases in drug development where initial "hit" compounds are identified and then chemically modified to improve their potency, selectivity, and pharmacokinetic properties.
Hit-to-Lead and Lead Optimization Strategies
The process of transforming a "hit" compound from a high-throughput screen into a viable "lead" compound involves iterative cycles of chemical synthesis and biological testing. There is no available information on any hit-to-lead or lead optimization campaigns involving this compound.
Scaffold Hopping and Analogue Design within Benzamide (B126) Frameworks
Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure (scaffold) of a molecule while retaining its biological activity. While the benzamide framework is common in medicinal chemistry, there are no specific examples in the literature of scaffold hopping or analogue design originating from or leading to this compound.
Future Directions and Emerging Research Avenues for this compound
Given the absence of foundational research, any discussion of future directions for this compound is purely conjectural. Potential research could involve screening the compound for biological activity against various targets, exploring its potential as a scaffold for new compound libraries, or investigating its pharmacokinetic and metabolic properties. However, without initial findings, such avenues remain unexplored.
Exploration of Novel Biological Targets for Benzamide Scaffolds
The benzamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The versatility of the benzamide core allows for systematic modifications, enabling the exploration of a wide chemical space and interaction with numerous biological targets. While direct research on this compound's specific targets is not extensively documented in publicly available literature, the broader class of N-substituted benzamides has been the subject of significant investigation, revealing a range of potential biological applications.
The exploration of novel biological targets for benzamide derivatives often involves the synthesis of compound libraries with systematic variations of the substituents on both the amide nitrogen and the aromatic ring. These libraries are then screened against various biological assays to identify potential therapeutic activities. The N-cyclobutyl-N-methyl substitution on the benzamide scaffold represents a specific combination of a small, lipophilic cycloalkyl group and a methyl group. This particular substitution pattern can influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity, which in turn dictate its binding affinity and selectivity for different biological targets.
Research into related benzamide structures provides insights into the potential targets for this compound. For instance, various benzamide derivatives have been investigated for their activity as:
Glucokinase Activators: Certain benzamide derivatives have been studied for their potential to activate glucokinase, a key enzyme in glucose metabolism, making them promising candidates for the treatment of type 2 diabetes. nih.gov The interaction with this target is highly dependent on the specific substitution pattern of the benzamide.
Antimicrobial Agents: Structure-activity relationship (SAR) studies have been conducted on benzamides as inhibitors of Mycobacterium tuberculosis. acs.org These studies highlight how modifications to the benzamide core can lead to potent antibacterial activity.
Enzyme Inhibitors: Benzamide derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase, which are implicated in conditions like glaucoma and Alzheimer's disease, respectively. nih.gov
Antipsychotic and Antiemetic Agents: The benzamide scaffold is a well-established pharmacophore in a number of approved drugs, particularly those targeting dopamine (B1211576) receptors.
The N-cyclobutyl-N-methyl moiety likely plays a crucial role in defining the steric and electronic properties of the molecule, influencing its ability to fit into the binding pockets of these and other potential protein targets. The cyclobutyl group, being larger than a simple alkyl chain, can introduce specific conformational constraints that may enhance selectivity for a particular target.
Integration with Advanced High-Throughput Research Technologies
The discovery and development of novel therapeutic agents from scaffolds like this compound are increasingly reliant on advanced high-throughput research technologies. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against specific biological targets, significantly accelerating the initial stages of drug discovery.
While specific HTS campaigns featuring this compound are not detailed in the available literature, compounds with the benzamide core are frequently included in small molecule libraries used for such screenings. nih.gov These libraries are designed to cover a broad chemical space, and the inclusion of diverse substitution patterns on the benzamide scaffold increases the probability of identifying hit compounds.
The process of integrating a compound like this compound into an HTS workflow would typically involve:
Assay Development: Creation of a robust and miniaturized biological assay suitable for the specific target of interest. This could be a biochemical assay measuring enzyme activity or a cell-based assay measuring a specific cellular response.
Compound Library Screening: The compound would be part of a larger library that is screened against the assay. Automated liquid handling systems and robotic platforms are used to perform these screens in a high-throughput manner.
Hit Identification and Confirmation: Data from the primary screen is analyzed to identify "hits" – compounds that show activity against the target. These hits are then re-tested to confirm their activity and rule out false positives.
Dose-Response and Secondary Assays: Confirmed hits undergo further testing to determine their potency (e.g., IC50 or EC50 values) and selectivity against related targets.
Computational methods, such as virtual screening and molecular docking, are also powerful high-throughput technologies that can be applied to prioritize compounds for synthesis and biological testing. These in silico approaches can predict the binding affinity of this compound and related analogs to the three-dimensional structure of a target protein, thus guiding the design of more potent and selective molecules.
Challenges and Opportunities in this compound Research
The research and development of this compound as a potential therapeutic agent present both challenges and opportunities.
Challenges:
Limited Target Information: A primary challenge is the current lack of specific, publicly available research detailing the biological targets and mechanism of action of this compound. Without this foundational knowledge, further development is hindered.
Synthesis and Optimization: While the synthesis of benzamides is generally well-established, optimizing the synthesis of this specific compound and creating a diverse library of analogs for SAR studies can be resource-intensive.
Physicochemical Properties: The N-cyclobutyl-N-methyl substitution will impart specific physicochemical properties. Achieving an optimal balance of potency, selectivity, solubility, and metabolic stability is a common challenge in medicinal chemistry.
Potential for Off-Target Effects: The benzamide scaffold is known to interact with a variety of biological targets. A key challenge is to ensure that any desired therapeutic activity is not accompanied by significant off-target effects that could lead to toxicity.
Opportunities:
Novelty and Patentability: As a relatively underexplored compound, this compound and its derivatives may offer opportunities for the discovery of novel biological activities and the development of new intellectual property.
Scaffold for Library Synthesis: The core structure provides a versatile scaffold for the creation of a focused library of compounds. By systematically modifying the benzoyl ring and the N-substituents, researchers can explore the SAR and potentially identify compounds with improved properties.
Application of Modern Drug Discovery Platforms: The compound is well-suited for investigation using modern drug discovery platforms, including HTS, fragment-based screening, and computational modeling, to identify and validate novel biological targets.
Potential in Underexplored Therapeutic Areas: Given the wide range of biological activities associated with benzamides, there is an opportunity to screen this compound against a broad panel of targets, potentially uncovering novel therapeutic applications in areas of unmet medical need.
Q & A
Q. What are the recommended synthetic routes for N-cyclobutyl-N-methyl-benzamide, and how can reaction conditions be optimized?
The synthesis of N-cyclobutyl derivatives typically involves coupling a cyclobutylamine with a benzoyl chloride derivative. For example, in a related compound (N-cyclobutyl-4-methoxybenzamide), cyclobutylamine (1.1 equiv) was reacted with 4-methoxybenzoyl chloride (1.0 equiv) under controlled conditions, yielding 75% product after purification . Key optimization parameters include stoichiometric ratios, solvent selection (e.g., dichloromethane or THF), and temperature control. Post-synthesis, column chromatography (e.g., silica gel with pentane:ethyl acetate) and melting point analysis (126–128°C) are critical for purity validation .
Q. How can researchers verify the structural integrity and purity of synthesized this compound?
Combined spectroscopic and chromatographic methods are essential:
- NMR spectroscopy (¹H/¹³C) identifies functional groups and confirms substitution patterns.
- Melting point analysis provides a preliminary purity check.
- High-performance liquid chromatography (HPLC) quantifies purity.
Cross-referencing with databases like the NIST Chemistry WebBook ensures alignment with published spectral data . For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL can resolve bond angles and torsional strain .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving this compound, and how can they be addressed?
Crystallization of cyclobutyl-containing compounds is complicated by ring puckering and conformational flexibility. To mitigate this:
- Use slow evaporation techniques in solvents like ethanol or acetone to grow high-quality crystals.
- Employ SHELX software for structure refinement, particularly for handling twinned data or high-resolution datasets .
- Apply ORTEP-III for visualizing molecular geometry and thermal ellipsoids, aiding in interpreting steric effects from the cyclobutyl group .
Q. How do substituents on the benzamide core influence physicochemical properties, and what methods compare these effects?
Comparative studies of benzamide derivatives (e.g., N-cyclobutyl vs. N-phenethyl analogs) reveal that bulky substituents like cyclobutyl increase steric hindrance, reducing solubility but enhancing thermal stability . Methods include:
Q. What computational strategies predict the reactivity and stability of this compound in solution?
- Molecular dynamics (MD) simulations model solvation effects and conformational changes in polar solvents.
- Thermodynamic stability can be calculated using Gaussian-based frequency analysis (e.g., THERMO.PY ) to derive Gibbs free energy and entropy .
- Docking studies assess interactions with biological targets, such as enzymes, by analyzing hydrogen-bonding and π-π stacking potential .
Methodological Notes
- Data Validation : Cross-check experimental results with authoritative databases (e.g., NIST , PubChem ) to resolve discrepancies.
- Contradictions : While SHELX is widely used for small-molecule refinement , alternative programs like SUPERFLIP may offer superior performance for complex twinning .
- Ethical Compliance : Adhere to safety protocols (e.g., S24/25 for skin/eye protection) when handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
